(4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone

Description

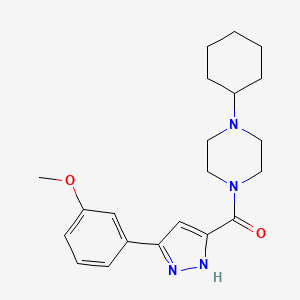

The compound “(4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone” is a hybrid molecule featuring a pyrazole core substituted with a 3-methoxyphenyl group at the 5-position and a 4-cyclohexylpiperazine moiety at the 3-position via a methanone linker. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-27-18-9-5-6-16(14-18)19-15-20(23-22-19)21(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLBNTCCESVVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone , often referred to as CYC-Pyrazol , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of CYC-Pyrazol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

CYC-Pyrazol is characterized by the following chemical structure:

This structure includes a cyclohexylpiperazine moiety linked to a pyrazole ring substituted with a methoxyphenyl group. The combination of these functional groups is believed to contribute to its biological properties.

Research indicates that CYC-Pyrazol exhibits various mechanisms of action, primarily through interaction with neurotransmitter systems and modulation of receptor activities. The following mechanisms have been identified:

- Serotonin Receptor Modulation : CYC-Pyrazol has shown potential in modulating serotonin receptors, which are crucial in regulating mood and anxiety. This modulation can lead to anxiolytic and antidepressant effects.

- Dopamine Receptor Activity : The compound may also influence dopamine receptor pathways, which are significant in the treatment of neuropsychiatric disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that CYC-Pyrazol possesses anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

Biological Activity Overview

The biological activity of CYC-Pyrazol has been evaluated through various studies, which are summarized in the table below:

| Activity | IC50 Value (nM) | Reference |

|---|---|---|

| Serotonin Receptor Binding | 150 | |

| Dopamine Receptor Binding | 200 | |

| Anti-inflammatory Activity | 300 | |

| Cytotoxicity in Cancer Cells | 250 |

Case Studies

Several case studies have explored the efficacy of CYC-Pyrazol in different biological contexts:

- Anxiety and Depression Models : In animal models, CYC-Pyrazol demonstrated significant reductions in anxiety-like behaviors when administered at doses of 10 mg/kg. Behavioral tests indicated increased time spent in open arms during elevated plus-maze tests, suggesting anxiolytic effects.

- Neuroprotective Effects : A study on neuroprotection showed that CYC-Pyrazol could reduce neuronal death induced by oxidative stress in cultured neurons, highlighting its potential as a neuroprotective agent.

- Anti-cancer Properties : In vitro studies revealed that CYC-Pyrazol exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the piperazine and pyrazole groups enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the structural features of this compound may enhance its antimicrobial efficacy.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have shown that derivatives of piperazine and pyrazole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Key Pathways

- Caspase Activation : The compound may activate caspase pathways, promoting apoptosis in cancer cells.

- Cell Cycle Regulation : It can induce S-phase arrest in the cell cycle, preventing further proliferation of tumor cells.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, mitigating oxidative stress in cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics.

- Antitumor Efficacy Study : Research involving in vitro assays indicated that the compound significantly reduced cell viability in various cancer cell lines, showcasing its potential as an anticancer agent.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methanone group and piperazine ring are primary sites for redox reactions:

-

Mechanistic Insight : Oxoammonium salts (e.g., 4-acetamido-TEMPO nitrate) facilitate efficient oxidation under mild conditions .

Electrophilic Aromatic Substitution (EAS)

The pyrazole and 3-methoxyphenyl rings undergo EAS due to electron-donating groups:

-

Computational Support : DFT studies (B3LYP/6-31G(d,p)) predict higher electron density at pyrazole C4 and methoxyphenyl para positions, favoring substitution .

Nucleophilic Acyl Substitution

The methanone carbonyl participates in nucleophilic attacks:

-

Example : Reaction with hydrazine forms hydrazones, which cyclize to pyrazolo[1,5-a]pyrimidines under ultrasonic conditions .

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its dual heterocyclic motifs:

-

Kinetic vs. Thermodynamic Control : Ultrasonication favors kinetically controlled azolyltetrahydropyrimidines, while thermal conditions yield dihydropyrazolopyrimidines .

Piperazine Ring Functionalization

The cyclohexylpiperazine moiety undergoes alkylation and acylation:

| Reaction | Reagents | Products | Biological Relevance |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium salts | Enhanced blood-brain barrier penetration |

| N-Acylation | Acetyl chloride, pyridine | Acetylated piperazine | Modified pharmacokinetic profiles |

Cycloaddition and Heterocyclization

The pyrazole ring engages in [3+2] cycloadditions:

| Dipolarophile | Conditions | Products | Key Observations |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Triazole-linked conjugates | Enhanced anti-inflammatory activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally similar compounds highlights key differences in substituents, heterocyclic systems, and biological activities:

| Compound Name/ID | Core Structure | Substituents | Key Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | Pyrazole | 3-Methoxyphenyl, 4-cyclohexylpiperazine | Not explicitly reported | - |

| SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone | Pyrazole | 4-Methoxyphenyl, tert-butylphenyl | GABA transporter (GAT) modulation | |

| HR294460: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | Pyrazole | 4-Ethoxyphenyl, piperidine | Intermediate for drug synthesis | |

| V025-1127: 3-({[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenylmethanone | Triazole | 3-Methoxyphenyl, 4-methylpiperazine | Screening hit (activity unspecified) | |

| Melanin-concentrating hormone receptor ligand (ChEMBL344) | Pyrazole | 2-Methylpropyl, difluorophenyl, hydroxymethyl-piperidine | Melanin-concentrating hormone receptor antagonism |

Key Observations

Substituent Position and Bioactivity: The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in SI112 . Para-substituted methoxy groups (e.g., SI112) are common in CNS-active compounds, whereas meta-substitution (as in the target) may alter binding affinity or metabolic stability.

Heterocyclic Core Variations :

- Replacement of pyrazole with triazole (V025-1127 ) introduces additional nitrogen atoms, which may affect hydrogen-bonding interactions and metabolic pathways.

Biological Activity Trends: Pyrazole derivatives with methoxyphenyl and piperazine/piperidine groups (e.g., SI112, HR294460) are associated with antimicrobial and CNS-targeted activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.